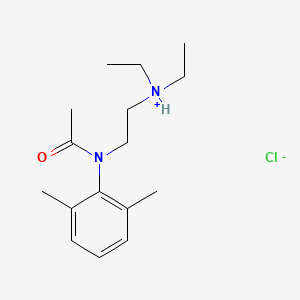
N-(2-(Diethylamino)ethyl)-2',6'-acetoxylidide, hydrochloride
描述
N-(2-(Diethylamino)ethyl)-2’,6’-acetoxylidide, hydrochloride is a chemical compound known for its applications in various scientific fields. It is a hydrochloride salt form of a local anesthetic, which is used in medical and research settings.
属性
CAS 编号 |
77966-80-4 |
|---|---|
分子式 |
C16H27ClN2O |
分子量 |
298.8 g/mol |
IUPAC 名称 |
2-(N-acetyl-2,6-dimethylanilino)ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C16H26N2O.ClH/c1-6-17(7-2)11-12-18(15(5)19)16-13(3)9-8-10-14(16)4;/h8-10H,6-7,11-12H2,1-5H3;1H |
InChI 键 |
NEWUOCICXRVAMW-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+](CC)CCN(C1=C(C=CC=C1C)C)C(=O)C.[Cl-] |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diethylamino)ethyl)-2’,6’-acetoxylidide, hydrochloride typically involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide. This intermediate is then reacted with diethylamine to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common to maintain consistency and efficiency .
化学反应分析
Types of Reactions
N-(2-(Diethylamino)ethyl)-2’,6’-acetoxylidide, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the diethylamino group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, primary amines, and substituted amides .
科学研究应用
N-(2-(Diethylamino)ethyl)-2’,6’-acetoxylidide, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving cell membrane permeability and ion channel function.
Medicine: Utilized as a local anesthetic in various medical procedures.
作用机制
The compound exerts its effects by blocking sodium channels in nerve cells, which prevents the initiation and propagation of action potentials. This action results in the loss of sensation in the targeted area. The molecular targets include voltage-gated sodium channels, and the pathways involved are primarily related to the inhibition of nerve signal transmission .
相似化合物的比较
Similar Compounds
Lidocaine: Another local anesthetic with a similar mechanism of action.
Bupivacaine: Known for its longer duration of action compared to N-(2-(Diethylamino)ethyl)-2’,6’-acetoxylidide, hydrochloride.
Prilocaine: Often used in combination with other anesthetics for enhanced effect.
Uniqueness
N-(2-(Diethylamino)ethyl)-2’,6’-acetoxylidide, hydrochloride is unique due to its specific chemical structure, which provides a balance between potency and duration of action. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


